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PROTEIN KINASE C ALPHA PEPTIDE - 163702-20-3

PROTEIN KINASE C ALPHA PEPTIDE

Catalog Number: EVT-1451021
CAS Number: 163702-20-3
Molecular Formula: C78H125N21O20
Molecular Weight: 1676.985
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Kinase C Alpha Peptide is derived from the Protein Kinase C Alpha enzyme, which is a significant member of the protein kinase C family. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The Protein Kinase C Alpha isoform is particularly important in cardiac function and signaling pathways related to cancer and other diseases.

Source

The Protein Kinase C Alpha enzyme is encoded by the PRKCA gene located on chromosome 17 in humans. This gene has been extensively studied for its role in regulating multiple cellular functions and its involvement in various pathologies, including cancer and cardiovascular diseases .

Classification

Protein Kinase C Alpha belongs to the AGC kinase family, which includes protein kinases that phosphorylate serine and threonine residues on target proteins. It is categorized as a serine-threonine kinase, specifically involved in lipid-dependent signaling pathways .

Synthesis Analysis

Methods

The synthesis of Protein Kinase C Alpha Peptide can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of specific amino acids to form the desired sequence.
  2. Recombinant DNA Technology: By cloning the PRKCA gene into expression vectors, researchers can produce large quantities of the enzyme or peptide in host cells such as bacteria or yeast.
  3. Chemical Synthesis: Advanced chemical techniques can be employed to synthesize peptides with high purity and specific modifications.

Technical Details

The synthesis process often involves protecting groups to prevent unwanted reactions during peptide assembly. After synthesis, purification techniques such as high-performance liquid chromatography are typically used to isolate the final product.

Molecular Structure Analysis

Structure

The Protein Kinase C Alpha Peptide consists of a series of amino acids that form a specific three-dimensional structure crucial for its function. The active site of the enzyme contains conserved regions that are essential for substrate binding and catalysis.

Data

Structural studies using techniques such as X-ray crystallography have revealed that Protein Kinase C Alpha has a unique regulatory domain that responds to diacylglycerol and phorbol esters, which are important for its activation .

Chemical Reactions Analysis

Reactions

Protein Kinase C Alpha catalyzes phosphorylation reactions where it transfers phosphate groups from adenosine triphosphate to serine or threonine residues on target proteins. This modification can alter protein function, localization, and interactions.

Technical Details

The enzyme's activity is regulated by various factors, including calcium ions and phospholipids. The phosphorylation process typically involves the following steps:

  1. Binding: The enzyme binds to its substrate in the presence of diacylglycerol.
  2. Phosphorylation: The transfer of phosphate from adenosine triphosphate occurs.
  3. Release: The phosphorylated substrate is released, often resulting in a functional change.
Mechanism of Action

Process

The mechanism of action for Protein Kinase C Alpha involves several key steps:

  1. Activation: Upon stimulation by growth factors or hormones, diacylglycerol levels rise, leading to the translocation of Protein Kinase C Alpha to the cell membrane.
  2. Substrate Interaction: The activated enzyme interacts with various substrates, leading to their phosphorylation.
  3. Signal Transduction: Phosphorylation events propagate signals that regulate cellular processes such as proliferation and survival.

Data

Studies have shown that mutations within the PRKCA gene can lead to altered kinase activity and contribute to disease states such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 78 kDa for the full-length protein.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within a pH range conducive for enzymatic activity.

Chemical Properties

  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to temperature and ionic strength; requires specific conditions for optimal activity.

Relevant analyses indicate that Protein Kinase C Alpha exhibits thermal stability under physiological conditions but may denature under extreme temperatures or pH levels .

Applications

Scientific Uses

Protein Kinase C Alpha Peptide has numerous applications in scientific research:

  1. Cell Signaling Studies: Used to investigate signaling pathways related to cell growth and differentiation.
  2. Drug Development: Targeted in therapeutic strategies for diseases such as cancer and heart disease due to its pivotal role in cellular regulation.
  3. Biomarker Research: Explored as a potential biomarker for various cancers based on its expression patterns in tumor tissues .
Structural Biology of Protein Kinase C Alpha (PKCα)

Domain Architecture of PKCα: Regulatory and Catalytic Domains

Protein Kinase C alpha (PKCα) belongs to the conventional PKC subfamily and exhibits a multi-domain architecture that integrates lipid second messenger sensing with catalytic activity. Its modular structure comprises an N-terminal regulatory moiety and a C-terminal catalytic moiety, connected by a proteolytically sensitive hinge region. This arrangement enables sophisticated autoinhibition mechanisms and rapid activation upon cellular stimulation [2] [5].

C1 and C2 Domains: Lipid and Calcium Binding

The regulatory region of PKCα contains tandem C1 domains (C1A and C1B) and a calcium-sensitive C2 domain that collectively mediate membrane recruitment. The C2 domain adopts an antiparallel β-sandwich structure composed of eight β-strands stabilized by hydrophobic core interactions. Three calcium-binding loops (CBLs) at the top of the domain coordinate Ca²⁺ ions through conserved aspartate residues. Upon calcium binding, these loops undergo a conformational change that exposes a large electropositive surface, enabling phosphatidylserine recognition and membrane penetration [1] [4].

The C1 domains feature a compact β-sandwich structure with a deep hydrophobic groove that binds diacylglycerol (DAG) and phorbol esters. Zinc ions coordinated by conserved histidine and cysteine residues maintain structural integrity. Membrane docking involves a two-step mechanism: calcium-bound C2 domains provide initial membrane attachment, followed by C1 domain insertion into the lipid bilayer upon DAG binding. This synergistic interaction increases membrane affinity by >1,000-fold compared to either domain alone [6] [8]. Crucially, the C1B domain of PKCα exhibits preferential affinity for phosphatidylinositol-4,5-bisphosphate (PIP₂) through a distinct basic residue cluster (K209, R216, R252), enabling plasma membrane targeting specificity versus internal membranes [1].

Table 1: Ligand Binding Properties of PKCα Domains

DomainStructural FeaturesPrimary LigandsAffinity (Kd)Biological Function
C28 β-strands, 3 Ca²⁺-binding loopsCa²⁺, phosphatidylserine (PS)Ca²⁺: ~5-10 μMCa²⁺-dependent membrane docking
C1Aβ-sandwich, Zn²⁺ coordinationDiacylglycerol (DAG), phorbol estersDAG: ~50-100 μMPrimary DAG sensor
C1Bβ-sandwich, Zn²⁺ coordinationDAG, PIP₂PIP₂: ~10 μMPlasma membrane targeting

Pseudosubstrate Domain: Autoinhibitory Mechanisms

The pseudosubstrate (PS) domain represents a critical regulatory element located between the C1 and C2 domains. This sequence (R19FARKGALRQKNV31 in PKCα) resembles substrate phosphorylation motifs but contains an alanine substitution at the phosphoacceptor site. In the inactive state, the PS domain occupies the substrate-binding cavity of the catalytic domain, sterically blocking substrate access. Biophysical studies reveal that the PS domain forms extensive electrostatic interactions with conserved lysine residues in the catalytic cleft, maintaining PKCα in a closed, autoinhibited conformation [4] [8].

Activation requires coordinated membrane binding: calcium-induced C2 domain docking reorients the enzyme, enabling C1 domain engagement with DAG. This membrane proximity generates approximately 12 kcal/mol of binding energy, sufficient to displace the pseudosubstrate from the catalytic site. Recent NMR studies further demonstrate that the C-terminal hydrophobic motif (HM, F663QFSYF671) directly interacts with a conserved basic patch on the C2 domain (K197, R216), creating an additional autoinhibitory interface that modulates calcium sensitivity [4]. This dual autoinhibition ensures minimal basal activity while enabling rapid, signal-responsive activation.

Catalytic Kinase Core: ATP and Substrate Binding Sites

The catalytic domain of PKCα belongs to the AGC kinase family and exhibits a canonical bilobal kinase fold. The N-lobe features a β-sheet dominant structure housing the ATP-binding pocket, while the C-lobe is predominantly α-helical and contains the substrate recognition interface. Key regulatory mechanisms include:

  • ATP coordination: The adenine ring inserts into a hydrophobic pocket formed by V404, L470, and L525, with the ribose hydroxyls forming hydrogen bonds to E479. The triphosphate group interacts with conserved lysines (K368, K372) in the β3-strand [8].
  • Substrate recognition: The peptide-binding groove between kinase subdomains VII and VIII recognizes RxxS/T motifs, with R471 in the catalytic loop forming salt bridges with substrate arginine residues.
  • Activation loop phosphorylation: Phosphorylation at T497 (catalyzed by PDK1) and autophosphorylation at S657/T638 induce a 15° rotation of the N-lobe, optimizing the active site geometry. The hydrophobic motif phosphorylation (S657) additionally stabilizes the kinase domain through intramolecular interactions with the N-lobe [2] [5].

Table 2: Catalytic Domain Phosphorylation Sites in PKCα

Phosphorylation SiteKinase ResponsibleStructural ConsequenceFunctional Role
Thr497PDK1Activation loop orderingCatalytic competence
Thr638AutophosphorylationTurn motif stabilizationKinase stability
Ser657AutophosphorylationHydrophobic motif foldingmTORC2-dependent stability

Isoform-Specific Structural Features of PKCα

Comparative Analysis with Conventional, Novel, and Atypical PKC Isoforms

PKC isoforms exhibit distinct regulatory domain architectures that define their activation mechanisms and subcellular targeting:

  • Conventional PKCs (cPKCs: α, βI, βII, γ): All contain calcium-sensitive C2 domains and tandem C1 domains. PKCα differs from PKCβ in its C2 domain electrostatic properties, conferring higher PIP₂ affinity. Unlike PKCγ (neuronal-specific), PKCα exhibits ubiquitous expression [2] [6].
  • Novel PKCs (nPKCs: δ, ε, η, θ): Feature calcium-insensitive C2 domains and DAG-responsive C1 domains. PKCα's C2 domain contains critical calcium-coordinating aspartates (D187, D193, D246) absent in nPKCs, making PKCα uniquely responsive to calcium transients. Additionally, PKCα lacks the C1A-C1B linker phosphorylation sites found in PKCδ that modulate its activation kinetics [5] [9].
  • Atypical PKCs (aPKCs: ζ, ι/λ): Possess PB1 protein interaction domains instead of calcium-responsive elements. Their C1 domains lack critical zinc-coordinating residues, rendering them DAG-insensitive. PKCα maintains approximately 40% sequence identity in the kinase domain but differs completely in regulatory mechanisms [6] [8].

Structural studies reveal that among cPKCs, PKCα exhibits the highest conformational flexibility in its V3 hinge region, enabling broader substrate accessibility. The C2 domain of PKCα also contains a unique polybasic cluster (K197, K209, R216) that enhances PIP₂ recognition specificity compared to PKCβ isoforms [1] [4].

Table 3: Comparative Structural Features of PKC Isoform Classes

Structural FeaturecPKCs (e.g., PKCα)nPKCs (e.g., PKCδ)aPKCs (e.g., PKCζ)
C2 Domain Ca²⁺ SensitivityHigh (Kd ~5-10 μM)NoneAbsent C2 domain
C1 Domain DAG BindingYes (C1A & C1B)Yes (C1A & C1B)Atypical (no DAG binding)
Pseudosubstrate SequenceN-terminalInternal (C1-C2 linker)C-terminal
Activation RequirementsCa²⁺ + DAG + PSDAG + PSProtein scaffolds (PB1)
Kinase Domain Identity vs PKCα75-80%70-75%60-65%

Secondary Structure Dynamics: Beta-Sheet and Alpha-Helix Composition

PKCα exhibits dynamic secondary structure rearrangements during activation transitions:

  • C2 domain: The calcium-binding region maintains a stable β-sandwich core (45% β-sheet, 15% α-helix) with three flexible loops that undergo disorder-to-order transitions upon Ca²⁺ binding. FTIR spectroscopy reveals that calcium coordination increases β-sheet content by 12% in the loops, creating a rigid platform for membrane docking [1] [3].
  • Catalytic domain: The kinase core contains a conserved α/β fold with central β-sheets flanked by α-helices. The activation loop transitions from disordered (inactive) to a β-hairpin structure (active) upon phosphorylation. Molecular dynamics simulations show that ATP binding induces a 5% increase in α-helical content in the glycine-rich loop (residues 370-380) [7] [10].
  • Hinge region: The V3 linker (residues 313-328) exhibits the highest structural plasticity, transitioning from random coil to 30% α-helix upon membrane binding. This helical formation facilitates proper alignment of the regulatory and catalytic domains during activation [4].

Heat-induced denaturation studies demonstrate that PKCα maintains higher β-sheet stability compared to nPKC isoforms, with unfolding transitions at 58°C versus 52°C for PKCδ. This enhanced stability correlates with the extensive β-strand network in its C2 domain. Conversely, PKCα's α-helical content decreases by 8-10% upon pseudosubstrate release, indicating global conformational reorganization during activation [3] [7].

Table 4: Secondary Structure Composition in PKCα Domains

Domain% α-Helix% β-SheetKey Structural Transitions
C2 Domain (Apo)15%45%Ca²⁺ binding increases loop β-sheet
C2 Domain (Ca²⁺-bound)14%57%Loop stabilization
Catalytic Domain (Inactive)42%20%Disordered activation loop
Catalytic Domain (Active)40%25%β-hairpin in activation loop
Pseudosubstrate Region0% (disordered)0%Remains disordered

Properties

CAS Number

163702-20-3

Product Name

PROTEIN KINASE C ALPHA PEPTIDE

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C78H125N21O20

Molecular Weight

1676.985

InChI

InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1

InChI Key

NBINJJMVUJUWBI-APQSRMTRSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

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